6-Bromo-5-fluoroquinoline-3,4-diamine
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Overview
Description
6-Bromo-5-fluoroquinoline-3,4-diamine is a heterocyclic aromatic compound with the molecular formula C₉H₇BrFN₃. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-5-fluoroquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and amination steps . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
6-Bromo-5-fluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-5-fluoroquinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It serves as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . The compound’s unique structure allows it to bind effectively to these enzymes, stabilizing DNA strand breaks and blocking the replication fork .
Comparison with Similar Compounds
6-Bromo-5-fluoroquinoline-3,4-diamine can be compared with other fluorinated quinolines, such as:
6-Fluoroquinoline: Lacks the bromine atom, which may affect its biological activity and reactivity.
5,8-Difluoroquinoline: Contains additional fluorine atoms, leading to different chemical properties and applications.
6-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine: An ethylated derivative with potentially different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7BrFN3 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
6-bromo-5-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrFN3/c10-4-1-2-6-7(8(4)11)9(13)5(12)3-14-6/h1-3H,12H2,(H2,13,14) |
InChI Key |
XFFHFWVKJLGTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1Br)F)N)N |
Origin of Product |
United States |
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